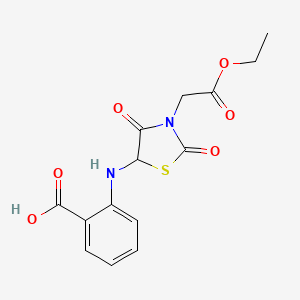

2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Description

Properties

IUPAC Name |

2-[[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S/c1-2-22-10(17)7-16-12(18)11(23-14(16)21)15-9-6-4-3-5-8(9)13(19)20/h3-6,11,15H,2,7H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAYRWKOJBITLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate amine with a thioester or a similar compound to form the thiazolidinone ring.

Introduction of the Ethoxy-Oxoethyl Group:

Coupling with Benzoic Acid: Finally, the thiazolidinone derivative is coupled with benzoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features:

- A thiazolidine ring , which is known for its role in various biological processes.

- An amino group , enhancing its reactivity and potential for forming interactions with biological targets.

- A benzoic acid moiety , contributing to its solubility and biological activity.

These structural elements combine to give the compound unique properties that may be exploited in drug development.

Biological Activities

Research indicates that 2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid exhibits several promising biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may interact with enzymes or receptors involved in inflammatory processes, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural similarity to other thiazolidinedione derivatives suggests a potential for inhibiting microbial growth .

- Antidiabetic Potential : Given the known activities of thiazolidinediones in glucose metabolism regulation, this compound may also exhibit antidiabetic effects, warranting further investigation into its mechanism of action .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of compounds similar to this compound:

Table 1: Comparative Biological Activities of Thiazolidinedione Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Pioglitazone | Antidiabetic | |

| Rosiglitazone | Antidiabetic | |

| Compound A | Anti-inflammatory | |

| Compound B | Antimicrobial |

Case Study: Antimicrobial Activity

A study focused on the antimicrobial efficacy of thiazolidinedione derivatives found that certain compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanisms involved were attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study: Anti-inflammatory Mechanism

In a separate investigation, a related thiazolidinedione was shown to inhibit pro-inflammatory cytokines in vitro, suggesting a possible pathway through which this compound could exert its anti-inflammatory effects. The study highlighted the importance of further exploring this compound's potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Solubility and Lipophilicity

- Benzoic Acid vs. Esters/Amides : The benzoic acid group in the target compound enhances aqueous solubility compared to ethyl ester derivatives (e.g., ) or benzamide analogs (e.g., ). However, esters like ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate may act as prodrugs, improving oral bioavailability .

- Amino vs.

Research Findings and Data Gaps

- Metabolic Stability : The ethoxy group may slow esterase-mediated hydrolysis compared to methoxy derivatives.

- Toxicity Profile : Thiazolidinediones are associated with risks like hepatotoxicity; substituent modifications (e.g., benzoic acid) could mitigate adverse effects .

Further studies are needed to validate these hypotheses through in vitro assays (e.g., PPARγ binding) and in vivo pharmacokinetic profiling.

Biological Activity

The compound 2-((3-(2-Ethoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a complex organic molecule characterized by a thiazolidine ring, an amino group, and a benzoic acid moiety. This unique structure allows for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the thiazolidine ring through condensation reactions.

- Introduction of the ethoxy group to enhance solubility.

- Coupling with benzoic acid derivatives to form the final product.

Purification methods such as recrystallization and chromatography are employed to achieve high yields and purity.

Biological Activity Overview

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial resistance mechanisms.

- Anti-inflammatory Effects : The thiazolidine ring is known for its role in various biological processes, including inflammation modulation.

- Anticancer Potential : Similar compounds have shown activity against various cancer cell lines, indicating potential applicability in cancer therapy.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, which is crucial for its anti-inflammatory properties.

- Receptor Binding : Interaction with specific receptors could lead to altered signaling pathways that affect cell proliferation and apoptosis.

Comparative Analysis

A comparison of similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Carboxybenzylamine | Amino group linked to a carboxybenzyl moiety | Precursor in the synthesis of related compounds |

| Thiazolidine-2,4-dione | Core structure similar to thiazolidine derivatives | Known for its biological activity as an antidiabetic agent |

| Benzoic Acid Derivatives | Contains benzoic acid moiety | Various derivatives exhibit different biological activities |

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that derivatives of thiazolidines exhibit significant antitumor effects via mechanisms such as apoptosis induction and inhibition of tumor angiogenesis . The compound’s structural features may enhance its efficacy against cancer cells.

- Antimicrobial Studies : The compound's potential as an antimicrobial agent was evaluated through binding affinity studies with microbial enzymes. Results indicate promising interactions that could lead to effective treatments against resistant strains .

- Inflammatory Response Modulation : Research indicates that thiazolidine derivatives can modulate inflammatory responses by inhibiting specific cytokines involved in inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.